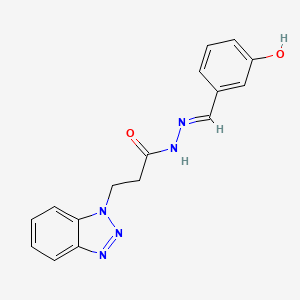

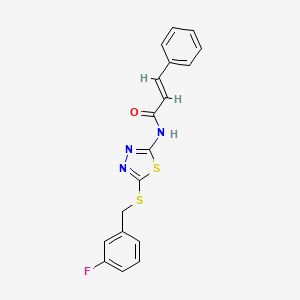

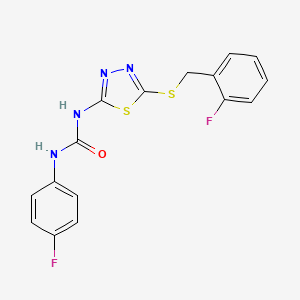

N-(4-(5-(2-氯-6-氟苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds with potential anti-inflammatory properties has been a subject of interest in recent research. One such compound is a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which have shown significant anti-inflammatory activity. The most effective compound within this group was found to be 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazole, with an 89% reduction in inflammation after 3 hours, compared to celecoxib's 80% . However, the synthesis of model hybrid nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of these pyrazoles faced challenges. The reaction with nitric oxide resulted in N-nitroso derivatives rather than the desired N-diazen-1-ium-1,2-diolate derivatives .

Molecular Structure Analysis

The structural and spectroscopic studies of related compounds, such as the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), provide insights into the molecular interactions and bonding. In this complex, a proton transfer from the C–H acid to TBD results in an ion pair, with the N–H protons of the protonated TBD molecule forming hydrogen bonds with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, measuring 2.851(2) and 2.911(2) Å, indicating strong interactions. The structure of this complex in the solid state is well-reflected in its FT-IR spectrum, and similar structures are postulated in chloroform, while a dissociation and formation of a new structure are proposed in acetonitrile .

Chemical Reactions Analysis

The research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has led to the development of storable N-acylation reagents that exhibit good chemoselectivity. These reagents were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide after systematic research on the structure–reactivity relationship. The findings suggest that these reagents could be used for N-acylation with a high degree of selectivity, which is crucial for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structure and the chemical reactions they undergo. The anti-inflammatory pyrazoles, for instance, have shown significant activity at a dosage of 20mg/kg, which is indicative of their potency . The structural studies of the 4-nitrophenyl[bis(ethylsulfonyl)]methane complex with TBD reveal the importance of hydrogen bonding in the stability and reactivity of the compound . The development of chemoselective N-acylation reagents also highlights the importance of understanding the physical and chemical properties of these compounds to enhance their reactivity and selectivity in chemical synthesis .

科学研究应用

有机合成中的催化活性

一个重要的研究领域涉及在催化中使用 N-(4-(5-(2-氯-6-氟苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺衍生物,特别是在转移氢化反应中。已发现这些化合物在酮的转移氢化中表现出催化活性,证明了这些衍生物在促进有机合成中的化学转化方面的潜力。具体而言,已经合成并评估了含有取代的双(吡唑基)甲烷配体的钌配合物(与感兴趣的核心结构相关)在转移氢化过程中的催化行为。这些研究突出了取代基对催化活性的影响,并提供了对控制具有不同催化效率的异构体形成的空间效应的见解(Carrión 等人,2007)。

化学合成和分子相互作用

研究还集中在合成具有甲磺酰胺部分的化合物并探索它们在分子水平上的相互作用。例如,对具有吡唑基官能化的双(吡唑-1-基)甲烷的二有机锡衍生物的研究阐明了这些化合物的结构和生物活性。这些研究提供了有关有机锡化合物配位化学及其潜在生物学应用的宝贵信息,表明 N-(4-(5-(2-氯-6-氟苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺衍生物在药物化学和材料科学中具有更广泛的相关性(Li 等人,2010)。

荧光和光物理性质

此外,类似于 N-(4-(5-(2-氯-6-氟苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺的化合物的结构特征与独特的荧光和光物理性质有关。研究表明,具有孤立苯环的分子,类似于所讨论化合物的结构框架,可以表现出具有高量子产率的可见光发射。这种意外的行为挑战了关于荧光团结构先决条件的传统观念,并为设计具有新颖光学性质的材料开辟了新途径(Zhang 等人,2017)。

属性

IUPAC Name |

N-[4-[3-(2-chloro-6-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O4S/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGNOHNWKAHENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2522758.png)

![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522770.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2522771.png)

![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)